molecular formula C13H18O3 B3377769 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS No. 134669-78-6

1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Cat. No.: B3377769
CAS No.: 134669-78-6
M. Wt: 222.28 g/mol
InChI Key: HLRDOFQWTWRCBL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is a ketone derivative characterized by a 3,4-dimethoxyphenyl group attached to a methyl-substituted butanone backbone. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.29 g/mol . The compound is classified under Category G9 with a purity of ≥95%, as noted in product reference EN300-861966 .

The compound’s applications are inferred from analogs in the evidence. For instance, derivatives of methyl eugenol (e.g., 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol) are studied for olfactory properties , while lignin model compounds with methoxyphenyl groups are investigated for chemical reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11(14)7-10-5-6-12(15-3)13(8-10)16-4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRDOFQWTWRCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under basic conditions. For example, the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Functional Group Modifications and Olfactory Properties

Key Comparison: 1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol This derivative of methyl eugenol shares the 3,4-dimethoxyphenyl moiety but replaces the ketone group with an ethoxy-propanol chain. Notably, its odor profile (glue-like, pungent, caramel-like) starkly contrasts with the floral, fresh, lime-like scent of 2-(4-ethyl-3-methoxybenzyl)oxirane, highlighting how functional group alterations (e.g., ketone vs. oxirane vs. ethoxy-propanol) drastically modify olfactory characteristics .

Compound Functional Group Odor Profile Yield (%)
1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol Ethoxy-propanol Glue-like, pungent, caramel-like 63.58
2-(4-ethyl-3-methoxybenzyl)oxirane Oxirane (epoxide) Floral, fresh, lime-like 68.8

Implication : The ketone group in 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one may confer distinct volatility or receptor-binding properties compared to hydroxyl or epoxide analogs.

Reactivity in Alkaline Systems: Lignin Model Analogs

Lignin model compounds with 3,4-dimethoxyphenyl groups, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3), undergo rapid β-O-4 bond cleavage in alkaline conditions (e.g., KOtBu/tBuOH at 30°C) . The ketone derivative (compound 3) reacts faster than its alcohol counterpart (compound 2), producing 3,4-dimethoxybenzoic acid as an oxidized byproduct.

Compound Reactivity in KOtBu/tBuOH Primary Product
This compound* Likely moderate Potential benzoic acids
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3) High (fast cleavage) 3,4-Dimethoxybenzoic acid

*Hypothesized based on structural similarity to compound 3 .

Implication: The methylbutanone backbone in the target compound may influence degradation pathways compared to ethanone derivatives.

Chalcone Derivatives and Bioactivity

Chalcone analogs like (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (α-H-HC, 61) and (Z)-2-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-fluoroprop-2-en-1-one (α-F-TMC, 68) demonstrate how α-substitutions (e.g., fluorine, cyano) modulate biological activity .

Hydroxy vs. Methoxy Substitutions

Comparisons with 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7) and 1-(4-hydroxy-3-methylphenyl)-3-methylbutan-1-one reveal how hydroxyl groups alter polarity and hydrogen-bonding capacity . These compounds are used in pharmaceuticals and materials science, suggesting that substituting methoxy for hydroxy groups in the target compound could expand its applicability.

Compound Substituents Applications
This compound 3,4-Dimethoxy Fragrance, materials
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-Hydroxy Pharmaceuticals, agriculture

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, also known as a derivative of 3,4-dimethoxyphenyl, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

This compound is a ketone with the following molecular formula: C12_{12}H16_{16}O3_{3}. Its structure includes two methoxy groups on the aromatic ring, which are believed to enhance its biological activity through various mechanisms.

The biological effects of this compound are largely attributed to its interaction with specific enzymes and receptors. The methoxy groups can influence the compound's binding affinity and reactivity, allowing it to modulate various metabolic pathways. Research indicates that it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in different biological contexts.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests against a range of bacterial strains demonstrated effective inhibition of growth. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals:

Assay IC50 Value (μM)
DPPH25.5
ABTS15.8

These results highlight the potential of this compound in preventing oxidative stress-related diseases.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis and inhibits cell proliferation:

Cell Line IC50 Value (μM)
HeLa18.5
MCF-722.0

Mechanistic studies suggest that the compound may activate caspase pathways involved in apoptosis, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound was able to inhibit growth at concentrations lower than conventional antibiotics, suggesting a promising alternative for treating resistant infections.
  • Cancer Cell Apoptosis : Another study investigated the effect of this compound on breast cancer cells. It was found to significantly reduce cell viability and induce apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Q & A

Q. What are the recommended synthetic pathways for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4-dimethoxyphenyl derivatives and methylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Evidence from analogous ketone syntheses (e.g., 3,3-dimethyl-1-phenylbutan-2-one) suggests optimizing solvent polarity (e.g., dichloromethane) and stoichiometric ratios of acylating agents to aromatic substrates (1:1.2 molar ratio) to minimize side products . Temperature control (0–5°C during acylation) and post-reaction quenching with ice-water improve purity. Yield optimization (~70–80%) requires careful removal of unreacted reagents via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm methoxy group positions (δ 3.8–3.9 ppm for OCH₃) and ketone carbonyl (δ ~208 ppm in 13C^{13}\text{C} NMR).
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 224 for [M]⁺) and fragmentation patterns to detect impurities.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
    Cross-reference with databases like PubChem or DSSTox for spectral validation .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. For example, a related compound, 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one, showed IC₅₀ values of 15–20 µM in HeLa cells, suggesting similar protocols could apply . Use positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1% v/v) to validate results.

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring, directing electrophilic attack to the para position relative to the ketone. Computational studies (e.g., DFT calculations) can map electron density distribution to predict regioselectivity. Experimentally, compare reaction rates with non-substituted analogs using Grignard reagents (e.g., MeMgBr) in THF. Monitor intermediates via in-situ IR spectroscopy (C=O stretching at ~1700 cm⁻¹) to track kinetic profiles .

Q. What mechanisms underlie the compound’s reported activity in cell cycle modulation, and how can contradictory data from different cell lines be resolved?

  • Methodological Answer : Contradictory results (e.g., G1 arrest in one cell line vs. S-phase block in another) may arise from cell-specific metabolic activation or off-target effects. Conduct RNA-seq to identify differentially expressed genes (e.g., cyclin D1, p21) and validate via qPCR. Use kinase profiling assays to check inhibition of CDK4/6 or Aurora kinases, as seen in structurally related ketones . Address variability by standardizing cell culture conditions (e.g., passage number, serum concentration) and repeating assays with isogenic cell lines .

Q. What advanced analytical strategies can resolve structural ambiguity in degradation products of this compound under oxidative conditions?

  • Methodological Answer : Oxidative degradation (e.g., via H₂O₂/Fe²⁺) may yield quinone derivatives or cleaved methoxy groups. Use LC-HRMS (Q-TOF) with collision-induced dissociation (CID) to fragment ions and assign structures. Compare with synthetic standards of suspected products (e.g., 3,4-dimethoxybenzoic acid). For real-time monitoring, employ Raman spectroscopy to track carbonyl group loss (peak shift from ~1700 to 1650 cm⁻¹) .

Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s bioavailability while retaining bioactivity?

  • Methodological Answer : Modify the methyl group on the butanone chain or methoxy substituents on the phenyl ring. Synthesize analogs (e.g., 1-(3,4-diethoxyphenyl)-3-ethylbutan-2-one) and compare logP values (via shake-flask method) and permeability (Caco-2 cell monolayer assay). Use molecular docking to predict interactions with targets like topoisomerase II (a common target for aryl ketones) . Prioritize analogs with <5 H-bond donors and molecular weight <500 Da to enhance oral bioavailability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across independent studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., incubation time, cell density). Harmonize protocols by adhering to guidelines like the NIH’s Assay Guidance Manual. Use a reference compound (e.g., staurosporine) to calibrate inter-lab variability. Perform meta-analysis of published data to identify outliers and conduct power analyses to ensure sufficient sample sizes (n ≥ 3 biological replicates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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